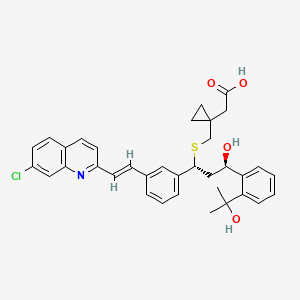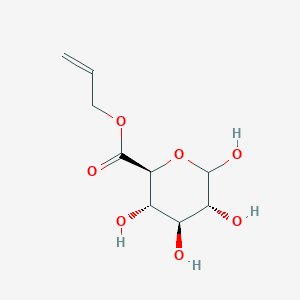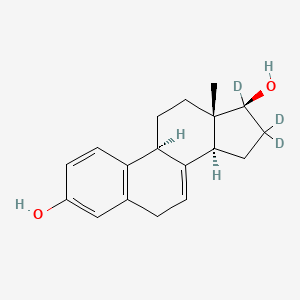
17beta-Dihydro Equilin-16,16,17-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 17beta-Dihydro Equilin and related compounds involves complex biochemical processes. One approach involves the reduction of estrone to active estrogens, facilitated by enzymes like 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme's interaction with Equilin and related steroids has been elucidated through structural and kinetic studies, revealing the specific inhibition mechanisms of Equilin on the enzyme's activity (Sawicki et al., 1999).
Molecular Structure Analysis
The molecular structure of 17beta-Dihydro Equilin has been studied through techniques like X-ray crystallography, providing insights into its interaction with biological molecules. The crystal structure of related compounds, such as 17alpha-Dihydroequilin, has been determined, offering a foundation for understanding the stereochemical aspects and hydrogen bonding patterns crucial for biological activity (Kaduk et al., 2017).
Chemical Reactions and Properties
17beta-Dihydro Equilin undergoes various chemical reactions, notably involving enzymes like 17beta-HSD1. These reactions are pivotal in the biosynthesis and metabolism of estrogens. The enzyme's substrate specificity and the influence of structural analogs of Equilin on its activity have been explored, demonstrating the compound's role in modulating estrogen levels and potentially influencing estrogen-dependent pathologies (Frotscher et al., 2008).
Physical Properties Analysis
The physical properties of 17beta-Dihydro Equilin, such as solubility, melting point, and crystalline structure, are determined by its molecular configuration. Studies on related steroids have utilized synchrotron X-ray powder diffraction and density functional theory to elucidate the crystalline structures, providing a basis for understanding the physical characteristics of 17beta-Dihydro Equilin and its interactions within biological systems.
Chemical Properties Analysis
The chemical properties of 17beta-Dihydro Equilin, including reactivity with various biological molecules and susceptibility to enzymatic transformations, are crucial for its biological functions. Research has shown how modifications in the steroid nucleus and side chains affect the interaction with enzymes like 17beta-HSD1, influencing the compound's biological activity and therapeutic potential (Bey et al., 2008).
Aplicaciones Científicas De Investigación
1. Breast Cancer Research
17beta-Dihydro Equilin-16,16,17-d3, as a component of equilin, has been investigated in the context of breast cancer. The enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), which is involved in the synthesis of the potent estrogen 17beta-estradiol (E2), is targeted by equilin for inhibition. Equilin is capable of specifically inhibiting the 17beta-HSD1-catalyzed reduction of estrone (E1) to E2, which is crucial for elevated levels of E2 in breast tumor tissues (Sawicki et al., 1999). This suggests a potential therapeutic role of equilin derivatives in managing estrogen-dependent breast cancer.
2. Enzymatic Interaction and Molecular Mechanisms
Research has detailed the molecular interactions and mechanisms of estrogen recognition by 17beta-HSD1. The structural and kinetic data concerning equilin, an equine estrogen, show its specific inhibitory effects on 17beta-HSD1, which is critical for the estrogenic specificity of the enzyme. This involves an electrophilic attack initiated by Tyr 155 on the C17-keto group of the ligand (Ghosh & Vihko, 2001).
3. Metabolism in Breast Cancer Cells
Studies on human breast cancer cells have shown that equilenin, closely related to 17beta-dihydro equilin, is metabolized to its 17beta-dihydro form and undergoes further modifications, such as hydroxylation and methylation. These metabolic pathways are crucial for understanding the effects of equine estrogens in estrogen-responsive tissues, such as breast tissue (Spink et al., 2001).
4. Development of Enzyme Inhibitors
Research into the development of enzyme inhibitors, particularly for 17beta-HSD type 1, has identified E-ring modified steroids, including derivatives of equilin, as potential inhibitors. These inhibitors play a crucial role in regulating the bioavailability of active estrogens and androgens, which are key factors in various physiological processes and diseases (Fischer et al., 2005).
5. Estrogen Receptor Interactions
The interaction of various equine estrogens, including 17beta-dihydroequilin, with human estrogen receptors (ERs) has been extensively studied. These estrogens show differential affinities and functional activities mediated via ERalpha and ERbeta, crucial for developing selective hormone replacement therapies (Bhavnani et al., 2008).
Propiedades
IUPAC Name |
(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-XPOHSFSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Dihydro Equilin-16,16,17-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


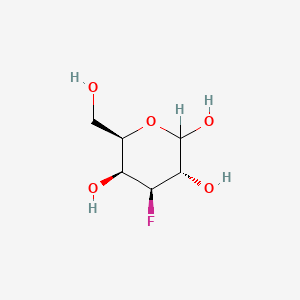
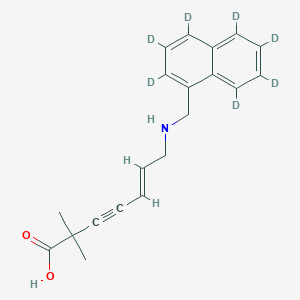
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
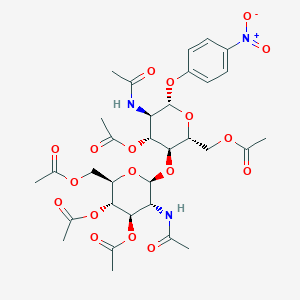
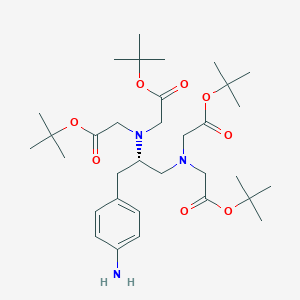
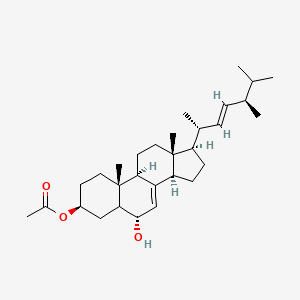
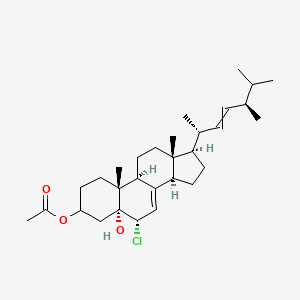
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)
